Cas no 2090777-90-3 (benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
- MFCD31705559
- EN300-22133952
- E88294
- 1-Cbz-2,2-dimethyl-3-oxoazetidine
- PS-17255
- 2090777-90-3
- benzyl2,2-dimethyl-3-oxoazetidine-1-carboxylate
- SY322381
-
- インチ: 1S/C13H15NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
- InChIKey: BJLCWTBMPZFGNX-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(=O)C1(C)C
計算された属性
- せいみつぶんしりょう: 233.10519334g/mol
- どういたいしつりょう: 233.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1231082-5G |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 97% | 5g |
$3975 | 2024-07-21 | |
eNovation Chemicals LLC | Y1231082-250MG |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 97% | 250mg |
$530 | 2024-07-21 | |
Chemenu | CM1017339-500mg |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95%+ | 500mg |
$854 | 2023-02-02 | |
Chemenu | CM1017339-1g |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95%+ | 1g |
$1280 | 2023-02-02 | |
1PlusChem | 1P0208KI-250mg |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95.00% | 250mg |
$440.00 | 2023-12-19 | |
1PlusChem | 1P0208KI-100mg |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95.00% | 100mg |
$266.00 | 2023-12-19 | |
Aaron | AR0208SU-5g |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95% | 5g |
$3442.00 | 2025-02-13 | |
Aaron | AR0208SU-2.5g |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95% | 2.5g |
$2335.00 | 2025-02-13 | |
Aaron | AR0208SU-500mg |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 95% | 500mg |
$944.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1231082-1g |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |
2090777-90-3 | 97% | 1g |
$1325 | 2025-02-26 |
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylateに関する追加情報
Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS No. 2090777-90-3): A Comprehensive Overview
Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate, identified by its CAS number 2090777-90-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives, which have garnered considerable attention due to their versatile applications in drug development and synthetic chemistry. The unique structural features of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The chemical structure of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate consists of a benzyl group attached to an azetidine ring substituted with a methyl group at the 2-position and a carbonyl group at the 3-position. This arrangement imparts distinct reactivity and stability characteristics, making it a preferred choice for various chemical transformations. The presence of the carbonyl group enhances its utility in condensation reactions, while the azetidine ring provides a stable scaffold for further functionalization.
In recent years, Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research is its role as a precursor in the synthesis of bioactive molecules. The compound's ability to undergo selective reactions allows chemists to introduce diverse functional groups, facilitating the development of novel therapeutic agents. For instance, it has been utilized in the preparation of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks such as degradation and immunogenicity.
The pharmaceutical industry has shown particular interest in Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate due to its potential as a building block for drug candidates. Researchers have explored its use in creating inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders. The compound's structural motif is particularly useful in designing molecules that can interact with specific protein targets, modulating their activity and potentially alleviating symptoms associated with these conditions.
Recent advancements in synthetic methodologies have further enhanced the utility of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled more efficient and scalable production processes. These innovations have not only improved the availability of the compound but also opened new avenues for its application in complex molecule synthesis. For example, palladium-catalyzed reactions have been employed to introduce aryl or heteroaryl groups into the azetidine ring, expanding its chemical diversity.
The role of computational chemistry and molecular modeling has also been pivotal in understanding the reactivity and biological activity of Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. By simulating interactions between this compound and biological targets, researchers can predict its potential pharmacological effects and optimize its structure for better efficacy. These computational approaches complement experimental studies, providing a more holistic understanding of the compound's behavior both in vitro and in vivo.
In conclusion, Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (CAS No. 2090777-90-3) represents a cornerstone in modern organic synthesis and pharmaceutical research. Its unique structural properties and reactivity make it an indispensable tool for chemists developing new drugs and materials. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its place as a key player in the advancement of medicinal chemistry.
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